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Compound of Interest

Compound Name: 2-Bromo-3-methylquinoxaline

Cat. No.: B1525463

An In-depth Technical Guide to 2-Bromo-3-methylquinoxaline: Properties, Reactivity, and
Applications

Introduction: The Quinoxaline Scaffold in Modern
Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine
ring, represents a "privileged scaffold” in medicinal chemistry and materials science.[1]
Quinoxaline derivatives exhibit a vast range of biological activities, including anticancer,
antibacterial, antifungal, and antiviral properties.[2][3][4] This biological significance has
established them as a focal point for intensive research in drug discovery and development.[4]

[5]

Among the myriad of quinoxaline derivatives, 2-Bromo-3-methylquinoxaline stands out as a
particularly valuable synthetic intermediate. The strategic placement of a bromine atom at the
C2 position provides a reactive handle for a multitude of chemical transformations, most
notably cross-coupling and nucleophilic substitution reactions.[1] This allows for the systematic
introduction of diverse functional groups, enabling chemists to generate extensive compound
libraries for structure-activity relationship (SAR) studies. This guide offers a comprehensive
technical overview of 2-Bromo-3-methylquinoxaline, tailored for researchers, scientists, and
drug development professionals.

Physicochemical Properties
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A thorough understanding of a compound's physical properties is fundamental to its application

in research and development, influencing everything from reaction conditions to formulation.

The key physicochemical data for 2-Bromo-3-methylquinoxaline are summarized below.

Property Value Source
Molecular Formula CoH7BrN2 [61[7]
Molecular Weight 223.07 g/mol [6]

Monoisotopic Mass

221.97926 Da

[7]

Appearance White to off-white solid [8]
IUPAC Name 2-bromo-3-methylquinoxaline [6]
CAS Number 21594-95-6 [6][9]
CC1=NC2=CC=CC=C2N=C1B
SMILES [61[7]
r
YBJFSDXUCGYJSK-
InChlKey [7]
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Chemical Synthesis and Reactivity

The synthetic utility of 2-Bromo-3-methylquinoxaline stems from the reactivity of the C-Br

bond. This section details a common synthetic approach and explores its key chemical

reactions.

Synthesis Protocol

A prevalent method for synthesizing halogenated quinoxalines involves the treatment of a

quinoxalinone precursor with a halogenating agent. The synthesis of 2-Bromo-3-

methylquinoxaline can be logically extrapolated from the synthesis of its chloro-analogue.[3]

Protocol: Synthesis of 2-Bromo-3-methylquinoxaline from 3-Methylquinoxalin-2(1H)-one
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e Precursor Synthesis: 3-Methylquinoxalin-2(1H)-one is first synthesized by condensing o-
phenylenediamine with ethyl pyruvate in a suitable solvent like ethanol or n-butanol and
heating the mixture.[2][3]

e Bromination Reaction:

o To a flask containing 3-methylquinoxalin-2(1H)-one (1 equivalent), add phosphorus
oxybromide (POBTr3) (approx. 4-5 equivalents) as both the reagent and solvent.

o Rationale: POBrs is a powerful brominating agent effective for converting hydroxyl groups
on heteroaromatic rings into bromides. The excess ensures the reaction goes to
completion.

o Carefully heat the reaction mixture to reflux for 1.5 to 2 hours under an inert atmosphere
(e.g., nitrogen or argon).

e Work-up and Isolation:
o After reflux, allow the mixture to cool to room temperature.

o Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with
constant stirring. This quenches the excess POBrs.

o Neutralize the acidic solution by slowly adding a base, such as a 2% NaOH solution, until
the mixture becomes alkaline. This will precipitate the product.[3]

o Collect the solid precipitate by vacuum filtration and wash with cold water.

o Purify the crude product by recrystallization from an appropriate solvent system (e.g.,
petroleum ether or ethanol/water) to yield pure 2-Bromo-3-methylquinoxaline.

Key Chemical Reactions

The electron-deficient nature of the pyrazine ring, combined with the presence of a good
leaving group (bromide), makes the C2 position susceptible to nucleophilic attack and a prime
candidate for palladium-catalyzed cross-coupling reactions.
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¢ Nucleophilic Aromatic Substitution (SNAr): The chlorine atom in the analogous 2-chloro-3-
methylquinoxaline is readily replaced by ether linkages.[3][10] Similarly, 2-Bromo-3-
methylquinoxaline can react with various nucleophiles like alcohols, phenols, amines, and
thiols, typically in the presence of a base, to yield a diverse range of 2-substituted
derivatives.

o Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for
forming carbon-carbon bonds. 2-Bromo-3-methylquinoxaline can be coupled with a wide
array of aryl, heteroaryl, or alkyl boronic acids or esters to introduce new carbon-based
substituents at the C2 position. This is a cornerstone technique in medicinal chemistry for
exploring SAR.[1]

e Buchwald-Hartwig Amination: This is another essential palladium-catalyzed cross-coupling
reaction used to form carbon-nitrogen bonds. It allows for the coupling of 2-Bromo-3-
methylquinoxaline with primary or secondary amines, providing access to a host of N-
substituted quinoxaline derivatives.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical research. The following outlines the
expected spectroscopic data for 2-Bromo-3-methylquinoxaline and a general protocol for
analysis.

Expected Spectroscopic Data

¢ H NMR: The proton NMR spectrum is expected to show two distinct regions.

o Aromatic Region (~7.5-8.2 ppm): The four protons on the benzene ring will appear as a
complex multiplet pattern, characteristic of an ortho-disubstituted benzene system.

o Aliphatic Region (~2.5-2.8 ppm): The three protons of the methyl group will appear as a
singlet.
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e 13C NMR: The carbon NMR spectrum will show 9 distinct signals corresponding to the nine
carbon atoms in the molecule. The chemical shifts can be predicted based on the electronic
environment of each carbon. The carbons attached to nitrogen (C2 and C3) will be
significantly downfield, as will the carbons of the benzene ring. The methyl carbon will
appear upfield.[11]

e Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M+) will exhibit a
characteristic isotopic pattern due to the presence of bromine. Bromine has two major
isotopes, 7°Br and 81Br, in nearly a 1:1 ratio. Therefore, the spectrum will show two peaks of
almost equal intensity for the molecular ion: one for [CoH77°BrNz]* and one for
[CoH781BrNz]*, separated by 2 m/z units.[12] The monoisotopic mass is 221.97926 Da.[7]

e Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key
peaks would include C-H stretching from the aromatic and methyl groups (~2900-3100
cm~1), C=N and C=C stretching from the aromatic system (~1500-1650 cm~1), and C-Br
stretching in the fingerprint region (typically < 700 cm~1).[2]

Protocol: General Spectroscopic Analysis
e Sample Preparation:

o NMR: Dissolve an accurately weighed sample (5-10 mg) in an appropriate deuterated
solvent (e.g., CDCls or DMSO-ds) in a standard NMR tube.

o MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or
acetonitrile.

o IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium
bromide and pressing it into a thin disk, or use an ATR (Attenuated Total Reflectance)
accessory if available.[13]

o Data Acquisition:

o Acquire *H NMR, 3C NMR, and 2D NMR (like COSY and HMBC) spectra on a suitable
NMR spectrometer (e.g., 300 or 400 MHz).[13][14]
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o Obtain the mass spectrum using an appropriate ionization technique, such as Electron
Impact (EI) or Electrospray lonization (ESI). High-Resolution Mass Spectrometry (HRMS)
is recommended for confirming the elemental composition.[13]

o Record the IR spectrum using an FTIR spectrometer.[13]

o Data Analysis:
o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the connectivity of
atoms.

o Correlate the *H and 3C signals using 2D NMR data to complete the structural
assignment.

o Confirm the molecular weight and isotopic distribution from the mass spectrum.

o lIdentify key functional groups from the IR absorption frequencies.

Applications in Drug Discovery and Development

The quinoxaline core is a well-established pharmacophore, and 2-Bromo-3-
methylquinoxaline serves as a critical starting material for developing novel therapeutic
agents.

e Anticancer Agents: Quinoxaline derivatives are extensively investigated as anticancer
agents.[4] They have been shown to target key pathways in cancer progression. For
example, novel 3-methylquinoxaline derivatives have been designed and synthesized as
potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein
in tumor angiogenesis.[5] Other quinoxaline-based compounds have been developed as
tubulin inhibitors, which disrupt microtubule dynamics and induce cancer cell death.[15] 2-
Bromo-3-methylquinoxaline is an ideal precursor for creating libraries of such compounds
to optimize potency and selectivity.

» Antimicrobial Agents: The quinoxaline scaffold is present in compounds with significant
antibacterial and antifungal activity.[3] By using 2-Bromo-3-methylquinoxaline as a building
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block, researchers can synthesize new Schiff bases and other derivatives to combat
microbial resistance.[3][10]

e Neurological Ligands: Quinoxaline-based molecules have also been explored as ligands for
various receptors in the central nervous system, such as serotonin (5-HT) receptors,
highlighting their potential for treating neurological disorders.[16]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-
Bromo-3-methylquinoxaline. Information is derived from safety data sheets for structurally
similar and reactive bromo- and quinoxaline-based compounds.

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses or goggles, a lab coat, and chemical-resistant gloves.[8][17][18]

« Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors.[8][19] Avoid contact with skin, eyes, and clothing.[19] Wash
hands thoroughly after handling.[8]

» Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8]
[18] It is harmful if swallowed.[18]

» Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][19]
Keep away from oxidizing agents.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Waste is typically classified as hazardous.[17]

Conclusion

2-Bromo-3-methylquinoxaline is more than just a chemical compound; it is a versatile and
powerful tool for chemical innovation. Its well-defined physicochemical properties, predictable
reactivity, and accessible synthesis make it an invaluable building block for researchers. For
professionals in drug development, its role as a scaffold for generating diverse libraries of
biologically active molecules—patrticularly in the oncology and antimicrobial fields—is of
paramount importance. A thorough understanding of its characteristics, as detailed in this

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4033932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7923122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4063337/
https://www.benchchem.com/product/b1525463?utm_src=pdf-body
https://www.benchchem.com/product/b1525463?utm_src=pdf-body
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.fishersci.fr/store/msds?partNumber=10796561&countryCode=FR&language=en
https://www.aaronchem.com/sds/646504-80-5.pdf
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.fishersci.com/store/msds?partNumber=AC132225000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC132225000&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.aaronchem.com/sds/646504-80-5.pdf
https://www.aaronchem.com/sds/646504-80-5.pdf
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.fishersci.com/store/msds?partNumber=AC132225000&countryCode=US&language=en
https://www.fishersci.fr/store/msds?partNumber=10796561&countryCode=FR&language=en
https://www.benchchem.com/product/b1525463?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

guide, is the first step toward unlocking its full potential in the next generation of scientific

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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